molecular formula C6H4ClN3O2S B13460369 [1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride

[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride

Cat. No.: B13460369
M. Wt: 217.63 g/mol
InChI Key: JJDGPAIQSHBVFC-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a sulfonyl chloride functional group at the 6-position. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[1,5-a]pyridines typically involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly and efficient . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production methods for [1,2,4]triazolo[1,5-a]pyridine-6-sulfonyl chloride are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyridine-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C6H4ClN3O2S

Molecular Weight

217.63 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-6-sulfonyl chloride

InChI

InChI=1S/C6H4ClN3O2S/c7-13(11,12)5-1-2-6-8-4-9-10(6)3-5/h1-4H

InChI Key

JJDGPAIQSHBVFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NN2C=C1S(=O)(=O)Cl

Origin of Product

United States

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